Propanamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(ethylamino)-4-(2-methoxyethoxy)phenyl)-

Catalog No.
S13264429
CAS No.
72066-87-6
M.F
C20H23BrN6O7
M. Wt
539.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propanamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)...

CAS Number

72066-87-6

Product Name

Propanamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(ethylamino)-4-(2-methoxyethoxy)phenyl)-

IUPAC Name

N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(ethylamino)-4-(2-methoxyethoxy)phenyl]propanamide

Molecular Formula

C20H23BrN6O7

Molecular Weight

539.3 g/mol

InChI

InChI=1S/C20H23BrN6O7/c1-4-19(28)23-14-10-16(22-5-2)18(34-7-6-33-3)11-15(14)24-25-20-13(21)8-12(26(29)30)9-17(20)27(31)32/h8-11,22H,4-7H2,1-3H3,(H,23,28)

InChI Key

NZQSKKFYXYUZSE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OCCOC)NCC

Propanamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(ethylamino)-4-(2-methoxyethoxy)phenyl)- is an organic compound characterized by its complex structure and specific functional groups. It belongs to the class of azo compounds, which are known for their vivid colors and are often utilized in dyeing processes. The compound features a propanamide backbone, which indicates the presence of an amide functional group attached to a propyl chain, along with a substituted azo group that includes a brominated dinitrophenyl moiety. This compound is primarily used in industrial applications, particularly in the textile industry as a dye.

The chemical reactivity of propanamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(ethylamino)-4-(2-methoxyethoxy)phenyl)- can be attributed to its azo linkage and amide functionality. Common reactions include:

  • Azo Coupling: The compound can undergo further azo coupling reactions, where it reacts with other aromatic amines to form new azo compounds.
  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
  • Reduction: The nitro groups present in the structure can be reduced to amines using reducing agents such as iron or tin in acidic media.

  • Antimicrobial Activity: Some azo dyes have shown potential antimicrobial properties against bacteria and fungi.
  • Cytotoxicity: Certain derivatives have been investigated for their cytotoxic effects on cancer cell lines.

Given the presence of dinitro groups, there may also be concerns regarding mutagenicity and toxicity.

The synthesis of propanamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(ethylamino)-4-(2-methoxyethoxy)phenyl)- typically involves several steps:

  • Azo Coupling Reaction: The starting materials include 2-bromo-4,6-dinitrophenol and an appropriate aromatic amine (such as 5-ethylamino-4-(2-methoxyethoxy)aniline). These are reacted under acidic conditions to form the azo compound.
  • Formation of Propanamide: The resulting azo compound is then treated with propanoic acid or its derivatives in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
  • Purification: The final product is purified through recrystallization or chromatography techniques.

Propanamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(ethylamino)-4-(2-methoxyethoxy)phenyl)- finds applications primarily in:

  • Dye Industry: Used as a dye for textiles due to its stable color properties.
  • Analytical Chemistry: Employed in various chromatographic methods for separating and analyzing compounds.

Several compounds share structural similarities with propanamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(ethylamino)-4-(2-methoxyethoxy)phenyl)-. Here are some notable examples:

Compound NameStructureUnique Features
Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]StructureContains diethylamino group instead of ethylamino
Propanamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-(ethylamino)]StructureChlorinated variant with different reactivity
(S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)propanamideStructureContains fluorine substituent which may alter biological activity

These compounds exhibit variations in their substituents which can influence their chemical behavior and applications in various fields.

XLogP3

3.9

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

538.08116 g/mol

Monoisotopic Mass

538.08116 g/mol

Heavy Atom Count

34

General Manufacturing Information

Propanamide, N-[2-[2-(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(ethylamino)-4-(2-methoxyethoxy)phenyl]-: INACTIVE

Dates

Last modified: 08-10-2024

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